molecular formula C13H18ClNO2S B4792129 1-[(3-chlorobenzyl)sulfonyl]azepane

1-[(3-chlorobenzyl)sulfonyl]azepane

Cat. No.: B4792129
M. Wt: 287.81 g/mol
InChI Key: KGEKVCDMESNZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorobenzyl)sulfonyl]azepane is a sulfonamide-containing azepane derivative. The compound features a seven-membered azepane ring sulfonylated at the 1-position by a 3-chlorobenzyl group. This substitution pattern likely influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets .

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c14-13-7-5-6-12(10-13)11-18(16,17)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKVCDMESNZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorobenzyl)sulfonyl]azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a 3-chlorobenzyl group. This can be achieved through nucleophilic substitution reactions.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for 1-[(3-chlorobenzyl)sulfonyl]azepane would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorobenzyl)sulfonyl]azepane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.

    Substitution: The 3-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Modified azepane derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]azepane has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound may have potential as a pharmacophore in drug design and development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(3-chlorobenzyl)sulfonyl]azepane with analogous sulfonylated azepane derivatives, focusing on molecular structure, physicochemical properties, and reported bioactivity.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Sulfonylated Azepane Derivatives

Compound Name Molecular Formula Molecular Weight Substituent(s) Hydrogen Bond Acceptors (HBA) Hydrogen Bond Donors (HBD) XlogP (Predicted)
1-[(3-Chlorobenzyl)sulfonyl]azepane* C₁₃H₁₇ClNO₂S 290.80† 3-Chlorobenzyl 3 0 ~2.5‡
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 4-Methylphenyl 3 0 2.1–2.3§
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 4-Chloro-3-nitrophenyl 5 0 2.7
1-[(6-Chloropyridine-3-yl)sulfonyl]azepane C₁₁H₁₅ClN₂O₂S 274.77 6-Chloropyridin-3-yl 3 0 ~1.8¶
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane C₂₁H₂₇ClN₄O₄S₂ 507.05 4-Chlorophenyl-piperazinyl 6 0 ~3.0¶

*Primary compound of interest (calculated values).
†Calculated based on formula.
‡Estimated based on substituent contributions.
§Predicted from analogs in .
¶Estimated from substituent contributions and related data .

Key Observations:
  • Substituent Effects on Lipophilicity : The 3-chlorobenzyl group in the target compound likely increases lipophilicity (XlogP ~2.5) compared to the 4-methylphenyl analog (XlogP ~2.1–2.3) due to the electron-withdrawing chlorine atom and benzyl moiety . The nitro group in 1-(4-chloro-3-nitrobenzenesulfonyl)azepane further elevates XlogP to 2.7, reflecting enhanced electron-withdrawing and hydrophobic character .
  • Hydrogen-Bonding Capacity : All compounds lack HBDs, but HBA counts vary. The pyridine-containing derivative (3 HBAs) may exhibit distinct solubility and target-binding profiles compared to the nitro-substituted analog (5 HBAs) .

Table 2: Reported Bioactivity of Related Compounds

Compound Class Substituent Biological Activity Potency (IC₅₀ or EC₅₀) Reference
Sulfonamido β-lactamase inhibitors 3-Chlorobenzyl derivatives β-lactamase inhibition Not quantified
Seco-CI indole derivatives 5-O-methylsulfonyl Cytotoxic activity (COLO 205, SK-MEL-2, A549, JEG-3) Comparable to doxorubicin
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane 4-Chloro-3-nitrophenyl No direct bioactivity reported; structural analog of enzyme inhibitors
Key Observations:
  • Cytotoxicity : Smaller sulfonyl substituents (e.g., methylsulfonyl in seco-CI derivatives) show potent cytotoxicity, while bulkier groups like benzyl or nitro may reduce cell permeability or target engagement . This implies that 1-[(3-chlorobenzyl)sulfonyl]azepane’s larger substituent might limit its cytotoxic efficacy compared to smaller analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-chlorobenzyl)sulfonyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(3-chlorobenzyl)sulfonyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.